4-Phenylbutylamine

Description

Historical Context and Significance of Phenylalkylamines in Biochemical and Pharmacological Studies

Phenylalkylamines represent a broad and significant class of organic compounds characterized by a phenyl group attached to an alkyl chain with a terminal amine. This structural motif is a cornerstone in medicinal chemistry and pharmacology, found in a vast array of physiologically active substances, both naturally occurring and synthetic. The simplest member, phenylethylamine, serves as the backbone for numerous compounds with profound pharmacological effects. nih.gov

Historically, the study of phenylalkylamines has been intertwined with the development of modern pharmacology. Simple structural modifications to the phenylethylamine core can dramatically alter a compound's interaction with biological targets, leading to a wide spectrum of activities, including central nervous system stimulation, hallucinogenic effects, and empathogenic properties. nih.gov This structural versatility has made phenylalkylamines a fertile ground for drug discovery and for the development of pharmacological tools to probe complex biological systems. nih.gov

In the realm of cardiovascular medicine, phenylalkylamine derivatives have been extensively investigated as calcium channel blockers. ontosight.ai These compounds, such as verapamil, play a crucial role in the management of hypertension, angina pectoris, and certain cardiac arrhythmias by selectively inhibiting L-type calcium channels in the heart. ontosight.ainih.govahajournals.org Their mechanism of action involves reducing the influx of calcium ions into cardiac myocytes, thereby decreasing heart contractility and lowering blood pressure. ontosight.aiias.ac.in The development of these drugs in the mid-20th century marked a significant advancement in cardiovascular therapy. nih.gov

Furthermore, phenylalkylamines are pivotal in neurochemical research. Many derivatives interact with monoamine transporters and receptors, such as those for serotonin and dopamine, influencing neurotransmitter levels and signaling pathways in the brain. nih.gov This has led to their use in studying and treating neurological and mood disorders. The ability to systematically modify their structure and observe the resulting changes in biological activity has provided invaluable insights into structure-activity relationships (SAR), guiding the rational design of new therapeutic agents. researchgate.net

Overview of 4-Phenylbutylamine as a Representative Phenylalkylamine in Research

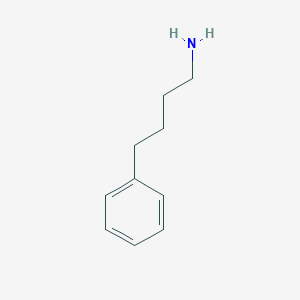

This compound, with the chemical formula C₁₀H₁₅N, is a primary amine featuring a phenyl group connected to a four-carbon alkyl chain terminating in an amine group. ontosight.ai It serves as a valuable research chemical and a building block in organic synthesis. pharmaffiliates.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4-phenylbutan-1-amine | nih.gov |

| CAS Number | 13214-66-9 | pharmaffiliates.com |

| Molecular Formula | C₁₀H₁₅N | ontosight.aipharmaffiliates.com |

| Molecular Weight | 149.23 g/mol | evitachem.com |

| Appearance | Clear, colorless liquid | guidechem.com |

| Boiling Point | 240.77°C | |

| Density | 0.939 g/cm³ |

In biochemical research, this compound is studied for its interactions with enzymes and receptors. Notably, it acts as a competitive inhibitor of recombinant human liver monoamine oxidase A (MAO-A), an enzyme crucial for the metabolism of neurotransmitters like serotonin and dopamine. This inhibitory action can alter neurotransmitter levels, suggesting potential applications in studying mood and behavior.

The compound's flexible structure, a characteristic of primary phenylalkylamines, makes it an interesting ligand in protein-ligand based drug design. researchgate.net Its derivatives have shown promise in various therapeutic areas. For instance, N-p-coumaroyl this compound has demonstrated anti-inflammatory activity by reducing TNF-α release. Research has also explored the potential of this compound derivatives in the treatment of neurological disorders. ontosight.ai

Scope and Objectives of Research on this compound

Research on this compound is multifaceted, spanning organic synthesis, biochemistry, and pharmacology. A primary objective is its utilization as a synthetic intermediate for creating more complex molecules with potential therapeutic properties. evitachem.com

A significant area of investigation is its role in enzyme inhibition, particularly concerning monoamine oxidase. Studies aim to elucidate the specifics of its binding and inhibitory mechanisms, which could inform the development of new drugs for mood disorders and neurodegenerative diseases.

Furthermore, research focuses on the structure-activity relationships of this compound derivatives. By systematically modifying its structure, scientists can explore how these changes affect biological activity, such as anti-inflammatory or calcium channel blocking effects. ontosight.ai For example, studies have compared the anti-inflammatory efficacy of this compound derivatives to those of shorter-chain arylalkylamines.

Another research avenue involves its application in analytical and separation techniques. This compound has been used as an internal standard in the detection of amphetamines and as a ligand in affinity chromatography for purifying enzymes. evitachem.com Theoretical and experimental studies also investigate its conformational isomers and vibrational spectroscopy to understand its fundamental molecular properties. researchgate.net

Properties

IUPAC Name |

4-phenylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGNFWIZBEATIAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50157371 | |

| Record name | 4-Phenylbutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | 4-Phenylbutylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20083 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.03 [mmHg] | |

| Record name | 4-Phenylbutylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20083 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13214-66-9 | |

| Record name | Benzenebutanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13214-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenylbutylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013214669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenylbutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylbutylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.882 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PHENYLBUTYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UG8K2LT79Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activities and Mechanistic Investigations of 4-phenylbutylamine

Enzyme Interaction and Modulation

4-Phenylbutylamine, a primary aliphatic amine, demonstrates significant interactions with key enzymes involved in neurotransmitter metabolism and other physiological processes. Its chemical structure, featuring a phenyl group attached to a four-carbon chain terminating in an amino group, dictates its specific binding and modulatory activities.

Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters. researchgate.net this compound has been identified as a notable inhibitor of MAO-A.

Research has established that this compound acts as a competitive inhibitor of recombinant human liver monoamine oxidase A (MAO-A). chemicalbook.com Unlike a substrate, which is chemically altered by the enzyme, this compound binds to the active site of MAO-A, preventing the binding and subsequent breakdown of its natural substrates. acs.orgnih.gov This inhibitory action is reversible. Studies have determined the equilibrium constant for inhibition (Ki) of this compound for MAO-A to be 31 ± 5 μM, indicating a significant binding affinity. acs.orgnih.govacs.org It is noteworthy that while it inhibits MAO-A, this compound is a substrate for MAO-B. nih.gov

By competitively inhibiting MAO-A, this compound can modulate the levels of key monoamine neurotransmitters. MAO-A is a primary enzyme involved in the metabolic breakdown of serotonin, norepinephrine, and dopamine. researchgate.netmdpi.com Its inhibition by this compound leads to a decrease in the degradation of these neurotransmitters, which can result in their increased availability in the synaptic cleft. This modulation of monoamine levels is a critical aspect of its biochemical profile. google.com

The inhibitory effect of this compound on MAO-A is closely linked to its specific chemical structure. acs.orgnih.gov Structure-activity relationship (SAR) studies on a series of phenylalkylamines have revealed the importance of the length of the alkyl side chain for the interaction with MAO-A. researchgate.netacs.orgnih.gov

While phenethylamine (a two-carbon chain) is a substrate for MAO-A, increasing the chain length alters the interaction. 3-Phenylpropylamine (a three-carbon chain) is oxidized more slowly and binds more tightly than phenethylamine. acs.orgnih.gov Extending the chain to four carbons, as in this compound, results in a compound that is no longer a substrate but a good competitive inhibitor. acs.orgnih.gov

This suggests that the longer butyl chain in this compound allows the phenyl ring to bind to the active site, but the amine group is not positioned correctly for the catalytic oxidation to occur. acs.orgnih.gov Analysis has shown a linear correlation between the binding affinities of a series of arylalkylamine analogues and the Taft steric value (Es) of the alkyl side chain. acs.orgnih.gov This indicates that steric interactions of the alkyl side chain with the enzyme are a major contributing factor to the binding affinities of reversible MAO-A inhibitors. acs.orgnih.gov The data suggest that the binding site for the aryl ring is consistent for both phenethylamine and benzylamine analogues. acs.orgnih.gov

Table 1: Interaction of Phenylalkylamines with MAO-A

| Compound | Alkyl Chain Length | Interaction with MAO-A | Ki Value (μM) |

| Phenethylamine | 2 carbons | Substrate | - |

| 3-Phenylpropylamine | 3 carbons | Substrate (oxidized slowly) | - |

| This compound | 4 carbons | Competitive Inhibitor | 31 ± 5 |

Semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1), is an enzyme with diverse functions, including the metabolism of primary amines, glucose uptake, and adipocyte homeostasis. nih.gov this compound is recognized as a substrate for SSAO/VAP-1. nih.govresearchgate.net

The oxidation of substrates by SSAO/VAP-1 in adipocytes leads to the production of hydrogen peroxide, which can mimic some of the metabolic actions of insulin, such as stimulating glucose uptake and inhibiting lipolysis. nih.gov Studies on human adipocytes have shown that this compound is oxidized by SSAO and produces more hydrogen peroxide than the reference SSAO substrate, benzylamine, at concentrations of 0.1 and 1 mM. nih.govresearchgate.net This increased hydrogen peroxide production suggests that this compound can influence glucose and lipid metabolism in these cells. nih.gov The interaction of this compound with SSAO highlights its potential role in modulating adipocyte function. nih.govnih.govnih.gov

Semialdehyde Dehydrogenase/Vascular Adhesion Protein-1 (SSAO/VAP-1) Substrate and Inhibitor Properties

Structure-Activity Relationships in SSAO/VAP-1 Interaction

This compound is recognized as a substrate for semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1). google.comnih.gov This enzyme is a bifunctional protein with copper-containing amine oxidase activity that transforms primary amines into aldehydes, hydrogen peroxide, and ammonia. irbbarcelona.org SSAO/VAP-1 is significantly expressed in adipocytes. irbbarcelona.org

The interaction of this compound and its analogs with SSAO/VAP-1 is influenced by their chemical structures. Studies on a library of arylalkylamine substrates have highlighted the importance of the electronic properties of the aryl substituents in either activating or inactivating the enzymatic process of SSAO. irbbarcelona.org Modifications to the alkyl chain, such as the introduction of heteroatoms or sulfoxide groups, can alter substrate affinity and enzymatic activity, demonstrating the sensitivity of SSAO to structural changes.

In comparative studies, this compound has been shown to be a potent substrate for human SSAO. irbbarcelona.org In human adipocytes, both this compound and 3-(4-methylthiophenyl)propylamine (MTPpropylamine) interact with SSAO, influencing hydrogen peroxide production and glucose uptake. nih.gov When tested on rat aorta microsomal fractions, this compound served as a reference substrate with a measured Michaelis constant (K_m) of 740 ± 55 µM. core.ac.uk

The antilipolytic effect of this compound in human adipocytes is partially mediated by its oxidation by SSAO. mdpi.com However, a residual antilipolytic effect observed in the presence of the SSAO inhibitor semicarbazide suggests an additional SSAO-independent mechanism of action. mdpi.com

Table 1: Interaction of this compound with SSAO/VAP-1

| Parameter | Value | System | Reference |

|---|---|---|---|

| K_m | 740 ± 55 µM | Rat aorta microsomal fraction | core.ac.uk |

| Activity | Serves as a substrate, leading to H₂O₂ production and influencing glucose uptake and lipolysis. |

Interaction with Arylalkylamine N-Acetyltransferases (AANAT)

Arylalkylamine N-acetyltransferases (AANATs) are enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to an arylalkylamine. nih.govwikipedia.org This process, known as N-acetylation, is a critical step in various biological pathways, including the inactivation of bioactive amines and the synthesis of melatonin. nih.govwikipedia.org

The length of the alkyl chain in arylalkylamine substrates significantly influences their interaction with AANAT. Research on Drosophila melanogaster AANATA has shown that increasing the spacer from two methylene groups (as in phenethylamine) to four methylene groups, which constitutes this compound, results in a significant decrease in substrate efficiency. nih.govacs.org Specifically, this compound is a poor substrate for AANATA, with a catalytic efficiency ((k_cat/K_m)_app) that is 120-fold lower than that of tyramine. nih.govacs.org This decrease is largely due to an approximately 20-fold increase in the apparent Michaelis constant (K_m,app), indicating weaker binding affinity. nih.govacs.org

Similarly, studies on Drosophila melanogaster AANATL7, another arylalkylamine N-acetyltransferase, demonstrated that increasing the alkyl spacer length from two to four methylene groups led to a 9-fold decrease in the (k_cat/K_m)_app. nih.gov For insect AANATs in general, the length of the spacer group between the amino group and the phenyl ring affects both binding and catalysis, with an optimal length of two methylene groups. nih.gov

Table 2: Kinetic Parameters of this compound with Drosophila melanogaster AANATA

| Substrate | Relative (k_cat/K_m)_app (vs. Tyramine) | Fold Decrease | Reference |

|---|---|---|---|

| This compound | 1/120 | 120 | nih.govacs.org |

Enhancement of Enzyme Catalytic Activity (e.g., α-Chymotrypsin)

This compound has been observed to enhance the catalytic activity of certain enzymes, most notably α-chymotrypsin. evitachem.com This enhancement is attributed to hydrophobic interactions between this compound and the enzyme.

In one study, a derivative of hen egg-white lysozyme modified with this compound was found to increase the catalytic rate constant (k_cat) of α-chymotrypsin for the hydrolysis of Suc-Gly-Gly-Phe-4-nitroanilide by approximately 20-fold, without altering the Michaelis constant (K_m). nih.gov The apparent dissociation constant for the complex between the modified lysozyme and α-chymotrypsin was determined to be 0.03 mM. nih.gov This enhancing effect was also seen with other p-nitroanilide substrates of α-chymotrypsin. nih.gov However, the effect was specific, as other chymotrypsin-like enzymes or serine proteinases (with the exception of δ-chymotrypsin) were not affected. nih.gov Smaller, yet significant, enhancing effects were also noted for lysozyme substituted with benzylamine, β-phenylethylamine, and tryptamine. nih.gov

The ability of this compound to interact with enzymes like α-chymotrypsin has been exploited in affinity chromatography for enzyme purification. evitachem.comcdnsciencepub.com When immobilized on a chromatographic matrix, such as Sepharose, this compound acts as an affinity ligand that selectively adsorbs chymotrypsin and chymotrypsin-like enzymes. cdnsciencepub.comcdnsciencepub.com This selective binding allows for the effective purification of these enzymes from complex mixtures. cdnsciencepub.comtandfonline.com

This method has been successfully used to isolate chymotrypsin from various sources, including ovine and porcine pancreas, as well as from human granulocytes. tandfonline.comnih.gov The technique, often referred to as Sepharose-4-phenylbutylamine affinity chromatography, has proven to be a rapid and effective tool for obtaining pure chymotrypsin, free from other proteases like elastase. tandfonline.comnih.gov

Receptor Interactions and Signal Transduction

Potential Interactions with G Protein-Coupled Receptors (e.g., GPR88)

While direct, conclusive evidence for the interaction of this compound with G protein-coupled receptors (GPCRs) is limited, its structural similarity to known GPCR ligands suggests potential interactions. GPR88, an orphan GPCR, is considered a therapeutic target for neuropsychiatric disorders. nih.gov Research has shown that GPR88 can inhibit the signaling of other GPCRs, such as opioid receptors, by affecting both G protein-dependent and β-arrestin-dependent pathways. nih.gov Given that this compound is an arylalkylamine, a class of compounds known to interact with various GPCRs, it is plausible that it could interact with receptors like GPR88. Further research, such as in vitro receptor binding assays using cell lines expressing GPR88, would be necessary to confirm and characterize any such interaction.

Influence on Neuronal Reuptake Mechanisms (e.g., Catecholamines, Serotonin)

The phenylbutylamine structure is a key component in a large family of compounds that inhibit the neuronal reuptake of monoamines. Research into the molecular geometry of various potent reuptake blockers suggests that the specific three-dimensional arrangement of the phenyl group and the amino nitrogen is a fundamental requirement for this inhibitory activity.

Studies on structurally rigid analogs provide insight into the conformations needed to block specific monoamine transporters. For instance, the well-defined structure of the potent inhibitor EXP-561 (4-phenylbicyclo[2.2.2]octan-1-amine) is considered a foundational model for the activity of the broader family of phenylbutylamine-related inhibitors. The specific orientation of the phenyl and amino nitrogen groups in these rigid molecules helps define the optimal shape for blocking the reuptake of catecholamines (like norepinephrine and dopamine) and serotonin. The tubular configuration found in some of these compounds may be particularly suitable for inhibiting serotonin uptake. While the direct action of this compound itself is part of this broader pharmacological context, the potency of any single inhibitor is further refined by other structural and stereochemical factors.

Cellular and Molecular Effects

The cellular and molecular activities of this compound and its derivatives have been explored in various research contexts, revealing potential roles in modulating key biological pathways.

Modulation of Endoplasmic Reticulum (ER) Stress and Autophagy

Scientific literature extensively documents the role of a related compound, 4-phenylbutyric acid (4-PBA), as a chemical chaperone that inhibits endoplasmic reticulum (ER) stress. frontiersin.orgoncotarget.comfrontiersin.org This activity allows 4-PBA to protect against ER stress-mediated apoptosis and neuroinflammation. oncotarget.comaging-us.com Studies show 4-PBA can reverse autophagic dysfunction and improve insulin signaling by mitigating ER stress. nih.gov It has been shown to reduce ER stress-related proteins and attenuate apoptosis in various cell and animal models. frontiersin.orgnih.gov

In numerous studies, 4-phenylbutyric acid (4-PBA) is used as a specific inhibitor of ER stress. frontiersin.orgaging-us.com It is shown to reduce the expression of ER stress markers such as GRP78, p-PERK, and CHOP in response to cellular insults. frontiersin.orgoncotarget.com However, the available research does not attribute these specific ER stress-inhibiting effects directly to this compound.

The inhibition of ER stress by 4-phenylbutyric acid (4-PBA) has been demonstrated to attenuate microglial activation. aging-us.com In models of ischemia/reperfusion injury, 4-PBA significantly reduces the expression of inflammatory markers like TNF-α, IL-1β, and IL-6 in microglia. aging-us.com This effect is linked to the modulation of the ER stress-autophagy axis. aging-us.com There is no direct evidence provided in the search results to suggest that this compound itself mediates these specific effects on microglia.

Role as an ER Stress Inhibitor

Anti-Inflammatory Activity of this compound Derivatives

Derivatives of this compound have demonstrated notable anti-inflammatory properties, particularly when compared to similar compounds with shorter alkyl chains. Research has shown that hydroxycinnamic acid amides (HCAAs) synthesized using a this compound backbone exhibit superior anti-inflammatory activity. semanticscholar.orgresearchgate.net Studies comparing arylalkylamines revealed that increasing the length of the alkyl group from a phenethylamine (two carbons) to a this compound (four carbons) structure yielded a more effective anti-inflammatory compound. semanticscholar.org Among several synthesized HCAA derivatives, N-p-coumaroyl this compound was identified as having the best anti-inflammatory performance. semanticscholar.orgresearchgate.netresearchgate.net

A key indicator of the anti-inflammatory activity of this compound derivatives is their ability to suppress the release of Tumor Necrosis Factor-alpha (TNF-α) from macrophages. In studies using RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS), N-p-coumaroyl this compound showed significant inhibition of TNF-α release. semanticscholar.org

At a concentration of 10 μM, N-p-coumaroyl this compound reduced TNF-α release to 68.0 ± 3.2% of the control. semanticscholar.org This was a more potent effect than that observed with N-p-coumaroyl 4-methoxyphenethylamine, a derivative with a shorter two-carbon chain, which only suppressed TNF-α release to 82.1 ± 3.9% under the same conditions. semanticscholar.org

Table 1: Comparative Anti-Inflammatory Activity of Arylalkylamine Derivatives

| Compound | Concentration | TNF-α Release (% of Control) |

| N-p-coumaroyl this compound | 10 μM | 68.0 ± 3.2% |

| N-p-coumaroyl 4-methoxyphenethylamine | 10 μM | 82.1 ± 3.9% |

Comparison with Other Arylalkylamines

The biological activity of this compound and its derivatives often varies depending on the length of the alkyl chain, a key structural feature that distinguishes it from other arylalkylamines like phenethylamine (two-carbon chain) and 3-phenylpropylamine (three-carbon chain).

In anti-inflammatory assays, derivatives of this compound have demonstrated superior performance compared to their shorter-chain counterparts. For instance, N-p-coumaroyl this compound was found to be more effective at inhibiting the release of tumor necrosis factor-alpha (TNF-α) in RAW 264.7 macrophages than other synthesized arylalkylamines. semanticscholar.org At a concentration of 10 μM, N-p-coumaroyl this compound reduced TNF-α release to 68.0 ± 3.2%, whereas N-p-coumaroyl 4-methoxyphenethylamine, a phenethylamine derivative, only achieved a reduction to 82.1 ± 3.9% under the same conditions. semanticscholar.org N-p-coumaroyl 3-phenylpropylamine also showed inhibitory activity, though it was less potent than the this compound derivative. semanticscholar.org

| Compound | Alkyl Chain Length | TNF-α Inhibition (%) at 10 μM | Cytotoxicity (up to 10 μM) |

|---|---|---|---|

| N-p-coumaroyl this compound | 4 Carbons | 32.0% (Reduced to 68.0 ± 3.2%) | Non-toxic |

| N-p-coumaroyl 4-methoxyphenethylamine | 2 Carbons | 17.9% (Reduced to 82.1 ± 3.9%) | Non-toxic |

| N-p-coumaroyl 3-phenylpropylamine | 3 Carbons | ~24.6% | Non-toxic |

The interaction with enzymes also highlights the differences based on chain length. In studies with recombinant human liver monoamine oxidase A (MAO A), phenethylamine and 3-phenylpropylamine act as substrates for the enzyme. acs.org In contrast, this compound is not a substrate for MAO A but functions as a good competitive inhibitor with a Ki value of 31 ± 5 μM. acs.org This suggests that the longer alkyl chain of this compound alters its interaction with the enzyme's active site, preventing oxidation while still allowing for tight binding. acs.org However, this compound is a known substrate for another enzyme, semicarbazide-sensitive amine oxidase (SSAO). mdpi.com

Inhibition of Nitric Oxide Production

The capacity of this compound derivatives to inhibit nitric oxide (NO) production, a key process in inflammation, has been investigated, yielding varied results. In studies using lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells, many amine derivatives tested for anti-inflammatory activity showed that their reduction of NO levels was a consequence of their cytotoxicity rather than specific enzyme inhibition. researchgate.net

For example, a study screening a library of semisynthetic lactams found that a lactam derived from this compound was inactive in inhibiting thrombin and did not significantly affect nitric oxide production in RAW 264.7 cells. acs.org Another investigation of 21 different amine derivatives found that while several reduced NO levels, this effect was often correlated with low cell viability. researchgate.net However, the study did identify a 2-amino-4-picoline derivative as a promising candidate that inhibited NO production by 48.4% with negligible cytotoxicity. mdpi.com This inhibitory effect was attributed to the suppression of inducible nitric oxide synthase (iNOS), a critical enzyme in the NO synthesis pathway. mdpi.com

Interestingly, the closely related compound sodium 4-phenylbutyrate (4-PBA) has been shown to inhibit the expression of iNOS in primary cultured glial cells under hypoxia/reoxygenation conditions. nih.gov This suggests that the 4-phenylbutyl moiety may contribute to anti-inflammatory effects by modulating the iNOS pathway, though the specific activity depends heavily on the full molecular structure of the derivative . nih.gov

Effect on Protein Misfolding and Aggregation (e.g., SOD1 Amyloid)

Amyotrophic lateral sclerosis (ALS) is a neurodegenerative disease where mutations in the superoxide dismutase 1 (SOD1) gene can lead to protein misfolding and aggregation. nih.govnih.gov Chemical chaperones that can prevent this aggregation are of significant therapeutic interest.

Derivatives of 4-phenylbutyric acid (4-PBA), the carboxylic acid analogue of this compound, have been investigated for their ability to prevent the aggregation of mutant SOD1. In vitro studies demonstrated that two 4-PBA derivatives, named C4 and C5, successfully inhibited the amyloid aggregation of recombinant mutant SOD1 (SOD1G93A) in a dose-dependent manner. nih.govnih.gov The formation of amyloid aggregates was monitored using Thioflavin-T (Th-T) fluorescence, which increases upon binding to amyloid fibrils. Co-incubation of SOD1G93A with different molar ratios of C4 or C5 showed a strong reduction in Th-T fluorescence, indicating potent inhibition of fibril formation. nih.gov

| Compound | Molar Ratio (Compound:SOD1) | Inhibition of Aggregation |

|---|---|---|

| C4 | 20:1 (1 mM:50 µM) | Strong Inhibition |

| C4 | 100:1 (5 mM:50 µM) | Very Strong Inhibition |

| C4 | 400:1 (20 mM:50 µM) | Complete Inhibition |

| C5 | 10:1 (0.5 mM:50 µM) | Moderate Inhibition |

| C5 | 100:1 (5 mM:50 µM) | Strong Inhibition |

| C5 | 400:1 (20 mM:50 µM) | Complete Inhibition |

Despite this success in preventing amyloid aggregation in vitro, the study noted that these compounds did not prevent the accumulation of misfolded SOD1 itself. nih.govnih.gov Furthermore, in vivo studies in a mouse model of ALS did not show an improvement in motor symptoms or survival, suggesting that inhibiting amyloid aggregation alone may not be sufficient or that factors like pharmacokinetics play a crucial role. nih.govresearchgate.net

Cytotoxicity Profiles of this compound Derivatives in Cell Lines (e.g., SH-SY5Y, Raw 264.7)

The cytotoxicity of this compound derivatives is a critical factor in evaluating their therapeutic potential and varies significantly based on the specific derivative and the cell line being tested.

In the Raw 264.7 macrophage cell line, which is commonly used for inflammation studies, cytotoxicity can be a confounding factor. For example, N-p-coumaroyl this compound was found to be non-toxic at concentrations up to 10 μM. semanticscholar.org However, a broader screening of various amine derivatives revealed that many were toxic to Raw 264.7 cells at a 20 µM concentration. researchgate.net This contrasts with findings in other cell lines; for instance, this compound derivatives showed high cell viability (87–92%) in 3T3-L1 pre-adipocyte cells, highlighting the cell-specific nature of cytotoxicity. mdpi.com

In the human neuroblastoma SH-SY5Y cell line, a common model for neurodegenerative disease research, various derivatives have been evaluated. A series of oxazolone carboxamides, developed as acid ceramidase inhibitors, included the hit compound 2-oxo-4-phenyl-N-(4-phenylbutyl)oxazole-3-carboxamide (8a), which showed an IC50 of 0.007 μM for inhibiting human acid ceramidase. acs.org Other novel ifenprodil analogues designed as sigma-1 receptor ligands were tested for cytotoxicity in SH-SY5Y cells, with IC50 values ranging from 74 μM to 294 μM, indicating moderate to low cytotoxicity. nih.gov For instance, derivative 5i showed the lowest cytotoxic effect with an IC50 of 294 μM. nih.gov

| Compound/Derivative Class | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| N-p-coumaroyl this compound | Raw 264.7 | Non-toxic up to 10 μM | semanticscholar.org |

| General Amine Derivatives | Raw 264.7 | Many derivatives toxic at 20 μM | researchgate.net |

| This compound Derivatives | 3T3-L1 | High viability (87-92%) | mdpi.com |

| Ifenprodil Analogue 5e | SH-SY5Y | IC50 = 74 μM | nih.gov |

| Ifenprodil Analogue 5i | SH-SY5Y | IC50 = 294 μM | nih.gov |

| 2-oxo-4-phenyl-N-(4-phenylbutyl)oxazole-3-carboxamide (8a) | SH-SY5Y | Evaluated for target engagement (hAC IC50 = 0.007 µM) | acs.org |

Structure-activity Relationship Sar Studies and Computational Analysis

Systematic Structural Modifications and Their Biological Impact

The biological activity of 4-phenylbutylamine and its analogs is intricately linked to their chemical structures. Systematic modifications to the alkyl chain, aromatic ring, and amine group have provided valuable insights into the structure-activity relationships (SAR) that govern their interactions with biological targets, particularly enzymes.

Effect of Alkyl Chain Length on Enzyme Binding and Activity

The length of the alkyl chain connecting the phenyl ring and the amine group is a critical determinant of the biological activity of phenylalkylamines. Generally, within a homologous series, biological activity tends to increase as the alkyl chain is lengthened, up to an optimal point, after which further extension leads to a decrease in activity. edx.org This trend is observed in both biochemical and cell-based assays. edx.org

In biochemical assays, which measure the direct interaction between a compound and its target, extending the alkyl chain can enhance binding by allowing the molecule to better fill a hydrophobic binding pocket on the enzyme. edx.org This leads to increased hydrophobic interactions and, consequently, higher affinity. However, once the chain becomes too long, it may no longer fit within the binding pocket, resulting in a rapid drop in activity. edx.org

For instance, studies on arylalkylamine N-acyltransferase like 2 (AANATL2) have shown a significant difference in catalytic efficiency based on the length of the methylene spacer between the phenyl ring and the amine group. nih.gov While benzylamine (a one-carbon chain) is a very poor substrate, the activity increases with phenethylamine (a two-carbon chain). nih.gov Interestingly, increasing the chain length from two to four carbons (as in this compound) has a relatively limited, though slightly diminishing, effect on catalytic efficiency, with the ratio of activity of phenylbutylamine to phenethylamine being approximately 0.50. nih.gov This suggests that for AANATL2, a two-carbon spacer is optimal, but a four-carbon chain is still well-tolerated.

Similarly, in studies of inhibitors for inositol monophosphatase (IMPase), a minimum chain length of four carbons on the 6-amino group was found to be necessary for effective inhibition. This highlights that the optimal chain length is highly dependent on the specific topology of the enzyme's active site.

Cell-based assays introduce the additional factor of membrane permeability. The lipophilicity of a compound, which is influenced by the alkyl chain length, affects its ability to cross cell membranes to reach its intracellular target. edx.org A compound that is not lipophilic enough will not readily cross the membrane, while one that is too lipophilic may enter the membrane but be reluctant to exit into the aqueous environment of the cell. edx.org Therefore, testing a homologous series of compounds with varying alkyl chain lengths can help identify the optimal lipophilicity for cellular activity, which may differ from the optimal length for direct enzyme binding. edx.org

Table 1: Effect of Alkyl Chain Length on Biological Activity

| Compound | Alkyl Chain Length | Target/Assay | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Benzylamine | 1 Carbon | AANATL2 | Very poor substrate | nih.gov |

| Phenethylamine | 2 Carbons | AANATL2 | Good substrate | nih.gov |

| This compound | 4 Carbons | AANATL2 | Catalytic efficiency is ~50% of phenethylamine | nih.gov |

| 6-Alkylamino derivatives | Variable | IMPase | A 4-carbon chain is necessary for effective inhibition |

Impact of Aromatic Ring Substitutions on Enzymatic Activity

Modifications to the phenyl ring of phenylalkylamines can significantly alter their biological activity. The introduction of various substituents can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with enzyme active sites.

The position and nature of the substituent are crucial. For example, in the context of phenethylamine hallucinogens, the identity of the substituent at the 4-position of the phenyl ring plays a significant role in determining potency. ljmu.ac.uk Lengthening the alkoxy group at this position from a methoxy to an ethoxy or propoxy group has been shown to increase hallucinogenic potency in humans. ljmu.ac.uk Similarly, for 5-HT2A receptor agonists, modification of the 4-position substituent can dramatically alter agonist efficacy, with bulky or extended linear substituents capable of converting a partial agonist into a competitive antagonist. researchgate.net

The electronic properties of the aromatic ring, influenced by substituents, can also be critical. In a study of dipeptidyl peptidase-IV (DPP-IV) inhibitors, it was observed that the interaction of the phenyl ring with tyrosine residues in the enzyme's active site was important. cresset-group.com Molecules with a more electron-rich phenyl ring were found to be less active, suggesting that the electrostatic potential of the ring is a key factor in binding. cresset-group.com

In some cases, specific substitutions can lead to a significant loss of activity. For certain anti-mycobacterial agents, the deletion of aromatic rings resulted in a significant loss of mycobactericidal activity, highlighting the importance of the aromatic scaffold for biological function. nih.gov

Table 2: Impact of Aromatic Ring Substitutions on Biological Activity

| Compound Class | Substitution | Target/Effect | Observed Impact | Reference |

|---|---|---|---|---|

| Phenethylamine Hallucinogens | 4-ethoxy or 4-propoxy vs. 4-methoxy | Human hallucinogenic potency | Increased potency | ljmu.ac.uk |

| 5-HT2A Receptor Agonists (2C-X series) | Bulky/extended linear groups at 4-position | 5-HT2A Receptor | Converts partial agonists to competitive antagonists | researchgate.net |

| DPP-IV Inhibitors | Electron-donating groups on phenyl ring | DPP-IV Enzyme | Decreased inhibitory activity | cresset-group.com |

| 2C-X Phenethylamines | 4-position substituent | 5-HT2A Receptor | Efficacy correlates with lipophilicity | acs.org |

Influence of Amine Group Modifications on Biological Activity

The primary amine group of this compound is a key functional group that plays a crucial role in its biological interactions. Modifications to this group, such as N-alkylation or conversion to other functional groups, can have a profound impact on activity.

N-alkylation, the addition of alkyl groups to the nitrogen atom, can significantly alter a compound's affinity for its target. For example, in the case of psilocybin analogues, the length of the N-alkyl chain has been shown to have a notable effect on activity at the 5-HT2C receptor. researchgate.net

In other instances, N-methylation can have a predictable effect on receptor affinity. mdma.ch For example, N,N-dimethylation of the terminal amine in some phenalkylamines has been shown to decrease affinity for serotonin receptors. mdma.ch

The amine group is also a primary site for chemical reactions, and its modification is a common strategy in drug design. For example, this compound can be used as a precursor to synthesize N-p-coumaroyl this compound, an anti-inflammatory agent. semanticscholar.org This modification involves the acylation of the amine group.

Furthermore, the primary amine functionality is a key site for interactions with enzyme active sites and receptor binding domains. For instance, this compound acts as a competitive inhibitor of monoamine oxidase A (MAO-A), an enzyme involved in neurotransmitter metabolism. This interaction is mediated by the amine group.

The amine group can also be involved in the formation of salts, such as this compound hydrochloride, which can enhance the compound's stability and solubility without fundamentally altering its core structure and biological activity.

Table 3: Influence of Amine Group Modifications on Biological Activity

| Modification | Compound Class/Example | Target/Effect | Observed Impact | Reference |

|---|---|---|---|---|

| N-alkylation (varying chain length) | Psilocybin analogues | 5-HT2C Receptor | Striking effects on activity | researchgate.net |

| N,N-dimethylation | Phenalkylamines | Serotonin Receptors | Decreased affinity | mdma.ch |

| N-acylation (to form N-p-coumaroyl this compound) | This compound | Anti-inflammatory activity | Confers anti-inflammatory properties | semanticscholar.org |

| Primary amine (unmodified) | This compound | Monoamine Oxidase A (MAO-A) | Competitive inhibition |

Computational Chemistry and Modeling

Computational methods, particularly quantum chemical calculations and Density Functional Theory (DFT), have become indispensable tools for understanding the structural and electronic properties of molecules like this compound at the atomic level. These approaches provide insights that complement experimental findings and aid in the rational design of new compounds.

Quantum Chemical Calculations for Conformational Analysis

This compound is a flexible molecule due to the rotational freedom of its butylamine side chain. researchgate.net Quantum chemical calculations are employed to perform conformational analysis, which aims to identify the stable three-dimensional arrangements (conformers) of the molecule and their relative energies. dergipark.org.tr

Semi-empirical quantum mechanical methods are often used to investigate the potential energy surface (PES) corresponding to the internal rotations of the molecule. researchgate.net This allows for the identification of various possible conformers. More accurate methods, such as hybrid-density functional theory (h-DFT), are then used to optimize the geometry of these conformers and determine their relative stabilities. dergipark.org.tr

For this compound, theoretical studies have identified four possible stable rotational isomers. researchgate.netresearchgate.net By combining theoretical calculations with experimental techniques like vibrational spectroscopy (FT-IR and Raman), the most stable conformer of the molecule can be determined. researchgate.net The stability of different conformers can be influenced by factors such as intramolecular hydrogen bonds. dergipark.org.tr

The conformational analysis of flexible molecules is crucial because the specific conformation adopted by a molecule can significantly affect its ability to bind to a biological target. Understanding the preferred conformations of this compound can therefore provide insights into its structure-activity relationships.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, including molecules. wikipedia.org Instead of dealing with the complex wavefunctions of all electrons, DFT focuses on the electron density, which simplifies the calculations while often maintaining a high level of accuracy. nih.gov

DFT studies can provide a wealth of information about a molecule's properties, including its geometry, bonding, and electronic behavior. nih.gov In the context of this compound, DFT calculations, often using hybrid functionals like B3LYP, are used to:

Optimize molecular geometry: DFT is used to find the lowest energy structure for the different conformers of this compound. researchgate.net

Calculate vibrational frequencies: The calculated vibrational frequencies can be compared with experimental FT-IR and Raman spectra to confirm the structure of the most stable conformer. researchgate.net

Analyze electronic properties: DFT can be used to study the distribution of electrons within the molecule, which is crucial for understanding its reactivity and intermolecular interactions. d-nb.info This includes calculating properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for predicting a molecule's electronic and optical properties. mdpi.com

For example, a study on this compound utilized the B3LYP method with the 6-31G(d) basis set to perform geometry optimization and harmonic frequency calculations for its various conformers. researchgate.net This allowed the researchers to identify the structures that correspond to local minima on the potential energy surface. researchgate.net

DFT is a versatile tool that can be applied to a wide range of chemical and biological problems. nih.gov Its ability to provide detailed insights into the electronic structure and properties of molecules makes it an invaluable asset in the study of compounds like this compound and in the broader field of drug design and discovery. nih.govmdpi.com

Analysis of Ionization Energy and Fragmentation Patterns by Photoionization Mass Spectrometry

The ionization energy (IE) and fragmentation patterns of this compound (4-PBA) have been investigated using synchrotron radiation-based photoionization mass spectrometry. aip.orgnih.gov These studies are crucial for understanding the intrinsic properties of the molecule and its behavior upon ionization, which is fundamental in various analytical and biological contexts.

The experimentally determined ionization energy for this compound is 8.31 eV. aip.orgnih.gov This value is part of a series of ω-phenylalkylamines, including benzylamine (BA), 2-phenylethylamine (2-PEA), and 3-phenylpropylamine (3-PPA), which have IEs of 8.54, 8.37, and 8.29 eV, respectively. aip.orgnih.gov The trend in ionization energies across this series provides insights into the interaction between the terminal amino group and the phenyl ring, mediated by the flexible alkyl chain. aip.orgebi.ac.uk The formation of a radical cation-π interaction is a key factor influencing these electronic properties. aip.orgscience.gov

Upon photoionization at energies above the IE, this compound undergoes extensive fragmentation. The mass spectrum of 4-PBA, like other ω-phenylalkylamines, reveals a complex pattern of fragment ions. aip.org Key fragmentation pathways involve the loss of small neutral molecules and the formation of stable ionic species.

A detailed analysis of the mass spectrum of this compound (with a molecular ion at m/z 149) reveals several significant fragment ions. aip.org The appearance energies (AE) for these major fragments have been determined, providing information about the energy requirements for specific dissociation channels. aip.org For instance, the ion at m/z 91, corresponding to the tropylium ion (C₇H₇⁺), is a major photofragment. Another notable fragment is observed at m/z 105 (C₈H₉⁺). acs.org

The fragmentation of the protonated form of this compound, [C₆H₅(CH₂)₄NH₃]⁺, also yields characteristic ions. acs.org Collision-induced dissociation and photofragmentation of this ion predominantly produce the fragment at m/z 91. acs.org

Table 1: Experimentally Determined Ionization Energies (IEs) of ω-Phenylalkylamines

| Compound | Abbreviation | Ionization Energy (eV) |

|---|---|---|

| Benzylamine | BA | 8.54 aip.orgnih.gov |

| 2-Phenylethylamine | 2-PEA | 8.37 aip.orgnih.gov |

| 3-Phenylpropylamine | 3-PPA | 8.29 aip.orgnih.gov |

Molecular Docking and Binding Affinity Predictions (e.g., S1R protein)

Molecular docking studies have been employed to predict the binding orientation and affinity of ligands, including those with a this compound-like scaffold, to various protein targets. The sigma-1 receptor (S1R) is a particularly relevant target due to its role in a variety of neurological disorders. frontiersin.org

S1R ligands typically feature a charged nitrogen atom flanked by two hydrophobic regions. frontiersin.org Molecular docking simulations of various ligands with the S1R protein have shown that an electrostatic interaction between the ligand's charged nitrogen and the carboxylate side chain of glutamic acid residue 172 (Glu172) is a critical binding feature. frontiersin.org

In a study of ifenprodil analogues, which incorporate different cyclic and linear amines, the N-methyl-4-phenylbutylamino fragment was found to lead to moderate binding affinity for both S1R and S2R subtypes. nih.gov This was attributed to the longer distance between the basic nitrogen atom and the phenyl residue compared to more constrained cyclic amines. nih.gov However, docking studies confirmed that these molecules could be potential ligands for S1R, with predicted binding affinities compatible with experimental data. nih.gov

Furthermore, research on conformationally restricted σ1 receptor antagonists derived from (-)-isopulegol compared 4-benzylpiperidines with 4-phenylbutylamines. researchgate.net The 4-benzylpiperidines generally exhibited higher σ1 affinity than the corresponding 4-phenylbutylamines. researchgate.net This suggests that the conformational flexibility of the butyl chain in this compound derivatives can influence their binding affinity to the S1R.

Prediction of pH-Dependent Lipophilicity Profiles

The lipophilicity of a compound, which describes its ability to partition between a lipid and an aqueous phase, is a critical physicochemical property in drug design and environmental science. researchgate.net For ionizable compounds like this compound, lipophilicity is pH-dependent and is described by the distribution coefficient (logD). acdlabs.com

Recent studies have focused on accurately predicting the pH-dependent lipophilicity profiles of small molecules. researchgate.netnih.gov For this compound, it has been demonstrated that accurate predictions of its lipophilicity profile are achieved when the apparent ion pair partitioning is considered in the calculations. researchgate.netnih.gov This indicates that the interaction of the ionized form of this compound with counter-ions in the non-aqueous phase significantly influences its partitioning behavior.

The use of a lipid bilayer in a reversed bicontinuous cubic liquid-crystalline phase has been explored as a model for determining the pH-dependent apparent partition coefficient (Kbl/w) of drug compounds, including this compound. nih.gov This method allows for the investigation of how factors like pH and the composition of the lipid bilayer affect the compound's affinity for the membrane. nih.gov For instance, the bilayer affinity of this compound was found to increase when a zwitterionic lipid, dioleoyl phosphatidylcholine (DOPC), was incorporated into the bilayer. nih.gov

Bioisosteric Replacements in Drug Design

Carboranes as Phenyl Isosteres in Adenosine Derivatives

Carboranes, specifically the 1,12-dicarba-closo-dodecaborane cluster, have been investigated as bioisosteres for the phenyl group in the design of various biologically active molecules, including adenosine derivatives. researchgate.netnih.govresearchgate.net This bioisosteric replacement is based on the fact that the carborane cage is sterically similar to a rotating phenyl group. researchgate.net

In a series of adenosine and 2'-deoxyadenosine derivatives, compounds were synthesized with either a carborane cluster or a phenyl group at the same position to compare their binding affinities at adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃). nih.gov While a direct analogue containing a this compound moiety was not the primary focus, the study included N⁶-(3-phenylpropyl)adenosine, which shares a similar phenylalkylamine substructure. nih.gov

The research revealed that, in general, the phenyl analogues exhibited higher binding affinity for adenosine receptors than their carborane-containing counterparts. nih.gov However, interestingly, several of the boron cluster-modified adenosine ligands demonstrated significantly higher selectivity for the A₃ receptor compared to the corresponding phenyl analogues. nih.gov This highlights the potential of using carboranes to modulate the selectivity profile of a drug candidate.

Applications in Advanced Materials and Analytical Chemistry

Materials Science and Nanotechnology

In the realm of materials science and nanotechnology, 4-Phenylbutylamine serves as a key organic component in the formation of innovative composite materials and nanostructures.

Synthesis of Vanadium Oxide Nanourchins and Nanocomposites

This compound is instrumental in the hydrothermal synthesis of vanadium oxide nanourchins. researchgate.netafricaresearchconnects.com These unique structures are a form of organic-inorganic nanocomposite where this compound molecules are intercalated between layers of vanadium oxide. researchgate.netkingston.ac.uk This one-step hydrothermal process results in the formation of urchin-like nanostructures. researchgate.netresearchgate.net The presence of this compound as a template directs the assembly of the vanadium oxide layers into this specific morphology. kingston.ac.ukresearchgate.net

The resulting this compound/vanadium oxide nanocomposite exhibits interesting electrical and dielectric properties. researchgate.net Studies have shown that the dielectric constant and dielectric loss of these nanourchins are frequency-dependent, decreasing as the frequency increases. researchgate.net Conversely, these properties tend to increase with a rise in temperature. researchgate.net The interlayer spacing in these nanocomposites has been determined to be 16.37 Å, which suggests the insertion of two this compound molecules into the interlayer space of the vanadium oxide structure. researchgate.net This intercalation confirms the successful formation of the hybrid material. kingston.ac.uk

Role in Perovskite Film Formation and Optoelectronic Devices

This compound plays a significant role in the development of perovskite-based optoelectronic devices, particularly in the formation of quasi-two-dimensional (quasi-2D) perovskite films. rhhz.net It is used as a large organic cation in the synthesis of these films, often in combination with inorganic cations like cesium. rhhz.net The inclusion of this compound helps in achieving good film coverage, a critical factor for the performance of light-emitting diodes (LEDs). rhhz.net

In the fabrication of sky-blue perovskite LEDs, a mixture of this compound and cesium has been used to create quasi-2D layered perovskites. rhhz.net These films exhibit favorable properties, including good film morphology and high emission performance. rhhz.net The resulting LEDs have shown electroluminescence with a peak at 491 nm and a relatively low turn-on voltage of 2.9 V. rhhz.net The use of this compound, as an aromatic amine, can also help to shorten the distance between quantum dots in perovskite materials, which can lead to a reduction in current leakage in devices. researchgate.netmdpi.com

Advanced Analytical Methodologies

The distinct chemical properties of this compound make it a valuable tool in the field of analytical chemistry, especially in chromatographic applications.

Chromatographic Applications

This compound is utilized as a ligand in affinity chromatography for the purification of specific enzymes. When immobilized on a chromatographic support, such as cellulose or Sepharose, it acts as a selective adsorbent for certain proteins. tandfonline.comnih.gov This technique has proven effective for the rapid and efficient purification of chymotrypsin from various sources, including ovine and porcine pancreas. tandfonline.com The hydrophobic interactions between the phenyl group of the ligand and the enzyme are key to this selective binding.

This method has also been applied to the purification of other enzymes, such as penicillin acylase. nih.govresearchgate.net In these applications, this compound immobilized on a solid support selectively adsorbs the target enzyme from crude extracts. nih.gov

In the field of High-Performance Liquid Chromatography (HPLC), this compound is a key building block in the synthesis of novel stationary phases. nih.govbatman.edu.tr Specifically, it has been used in the creation of multifunctional stationary phases for mixed-mode chromatography, which combines hydrophilic interaction liquid chromatography (HILIC) and reversed-phase (RP) mechanisms. nih.govresearchgate.net

One such stationary phase was synthesized using L-isoleucine and this compound, resulting in a material capable of multiple interactions, including hydrophobic, π-π, hydrogen-bonding, and dipole-dipole interactions. mdpi.com This versatility allows for the successful separation of a wide range of compounds. mdpi.com For instance, aromatic compounds with varying polarities can be separated under both HILIC and RP conditions, while nucleotides and nucleosides can be effectively separated in the HILIC mode. nih.govmdpi.com

Below is a data table summarizing the chromatographic conditions for the separation of nucleotides and nucleosides using a this compound-based mixed-mode stationary phase.

| Parameter | Condition |

| Analytes | Nucleotides and Nucleosides |

| Chromatographic Mode | HILIC |

| Stationary Phase | L-isoleucine and this compound based |

| Elution | Isocratic |

| Separation Time | 7 nucleotides/nucleosides within 22 min; 6 within 10 min |

| Data derived from studies on multifunctional stationary phases for HPLC. nih.gov |

Affinity Chromatography Ligand for Enzyme Purification

Spectroscopic Characterization in Research

The structural and electronic properties of this compound have been extensively investigated using a variety of spectroscopic techniques. These methods are crucial for confirming the molecule's identity, understanding its conformational flexibility, and elucidating its behavior under ionization.

Vibrational Spectroscopy (FT-IR, Raman) for Rotational Isomer Studies

Due to the flexibility of its butyl chain, this compound (4PBA) can exist in several rotational isomers (conformers). The study of these conformers has been a subject of detailed research using both experimental and theoretical vibrational spectroscopy. aip.orgresearchgate.net

Comprehensive studies have utilized Fourier-transform infrared (FT-IR) and Raman spectroscopy to analyze the vibrational modes of 4PBA in the liquid phase at room temperature. researchgate.net Experimental FT-IR spectra are typically recorded in the 4000–400 cm⁻¹ range, while Raman spectra are collected between 3700–60 cm⁻¹. aip.orgresearchgate.netresearchgate.net These experimental findings are often supported by quantum mechanical calculations, such as Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, to assign the observed vibrational wavenumbers to specific molecular motions. aip.orgresearchgate.netaip.org

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Assignment Description |

|---|---|---|---|

| NH₂ asymmetric stretch | 3370 | 3371 | Stretching of the N-H bonds in the amine group |

| NH₂ symmetric stretch | 3293 | 3293 | Symmetric stretching of the N-H bonds |

| Aromatic C-H stretch | 3085, 3062, 3027 | 3056, 3046 | Stretching of the C-H bonds on the phenyl ring |

| CH₂ asymmetric stretch | 2931 | 2930 | Asymmetric stretching of C-H bonds in the butyl chain |

| CH₂ symmetric stretch | 2856 | 2855 | Symmetric stretching of C-H bonds in the butyl chain |

| NH₂ scissoring | 1619 | 1625 | Bending motion of the NH₂ group |

| Aromatic C=C stretch | 1496, 1454 | 1454, 1433 | Stretching of the carbon-carbon bonds in the phenyl ring |

This table presents a selection of assigned experimental vibrational frequencies from a study by Ünal and Okur. The data corresponds to the liquid phase spectra of this compound. researchgate.net

Mass Spectrometry Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of this compound and for studying its fragmentation patterns upon ionization. The molecular ion [M]⁺• for this compound appears at a mass-to-charge ratio (m/z) of 149. aip.orgchemicalbook.com

Photoionization studies using synchrotron radiation have determined the ionization energy of this compound to be 8.31 ± 0.05 eV. aip.orgaip.org Upon ionization, the molecule undergoes fragmentation, and the resulting pattern is characteristic of its structure. In mass spectra acquired at a photon energy of 15 eV, several key fragment ions are observed. aip.org The fragmentation of protonated this compound [M+H]⁺ has also been studied, showing major photofragment ions at m/z 91 (C₇H₇⁺) and a minor ion at m/z 105 (C₈H₉⁺). acs.org

Under electron impact (EI) or similar high-energy ionization techniques, the most prominent fragmentation pathway involves the cleavage of the C-C bond beta to the nitrogen atom, leading to the formation of the aminomethyl radical cation (CH₂NH₂⁺) at m/z 30. This peak is often the base peak, having the highest relative intensity. chemicalbook.com Another significant fragmentation involves a rearrangement reaction to produce the stable benzyl cation (C₇H₇⁺) at m/z 91. nih.gov

| m/z | Relative Intensity (%) | Possible Fragment Ion |

|---|---|---|

| 30.0 | 100.0 | [CH₂NH₂]⁺ |

| 45.0 | 29.5 | [C₂H₅NH₂]⁺• |

| 91.0 | 14.5 | [C₇H₇]⁺ (benzyl/tropylium cation) |

| 104.0 | 12.2 | [C₈H₈]⁺• (styrene radical cation) |

| 132.0 | 3.9 | [M-NH₃]⁺• |

| 149.0 | 15.8 | [M]⁺• (Molecular Ion) |

This table summarizes characteristic mass spectral data for this compound under 75 eV electron ionization. chemicalbook.com

NMR Spectroscopy (¹H, ¹³C) in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon environments within the molecule. Both ¹H and ¹³C NMR spectra are used to confirm the structure. science.govnih.gov

In the ¹H NMR spectrum, the protons on the phenyl group typically appear as a multiplet in the aromatic region, around δ 7.11-7.27 ppm. The protons of the four-carbon alkyl chain give rise to distinct signals. The two protons on the carbon adjacent to the phenyl ring (benzylic protons) and the two protons on the carbon adjacent to the amine group appear as triplets, while the four protons of the two central methylene groups often appear as a complex multiplet. chemicalbook.com

¹³C NMR spectroscopy provides complementary information, showing distinct signals for each carbon atom in the molecule. The aromatic carbons resonate in the downfield region (typically δ 125-142 ppm), while the aliphatic carbons of the butyl chain appear in the upfield region of the spectrum. oregonstate.edu The specific chemical shifts can be influenced by the solvent used. pitt.edu Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method combined with DFT, can be used to predict ¹H and ¹³C NMR chemical shifts, which can then be compared with experimental data for accurate signal assignment. nih.gov

| Assignment | ¹H Chemical Shift (ppm) | Description |

|---|---|---|

| Aromatic H | 7.27 - 7.11 | Multiplet corresponding to the 5 protons on the phenyl ring |

| -CH₂- (adjacent to NH₂) | 2.68 | Triplet corresponding to the 2 protons on the carbon bonded to the amine group |

| -CH₂- (benzylic) | 2.64 | Triplet corresponding to the 2 protons on the carbon bonded to the phenyl group |

| -CH₂-CH₂- (internal) | 1.67 - 1.45 | Multiplet corresponding to the 4 protons on the two central carbons of the butyl chain |

| -NH₂ | 1.29 | Broad singlet for the 2 amine protons |

This table outlines the ¹H NMR spectral data for this compound recorded in CDCl₃ at 90 MHz. chemicalbook.com

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-Phenylbutylamine, and how do they influence its handling in laboratory settings?

- Answer: this compound (C₁₀H₁₃N) has a molecular weight of 147.22 g/mol and a structure comprising a phenyl group attached to a butylamine chain. Its hydrochloride salt form (C₁₀H₁₄N·Cl) has a molecular weight of 165.27 g/mol . Key properties include solubility in polar organic solvents (e.g., DMF, ethanol) and sensitivity to moisture due to its amine group. Proper storage under inert gas (e.g., nitrogen) and low-temperature conditions (−20°C) is recommended to prevent degradation. Handling requires fume hoods to avoid inhalation of volatile amines .

Q. What standard analytical methods are used to characterize this compound and its derivatives?

- Answer: Nuclear Magnetic Resonance (¹H/¹³C NMR) and Mass Spectrometry (MS) are primary techniques. For example, in related amine derivatives, ¹H NMR peaks for alkyl chains appear at δ 1.2–2.4 ppm, while aromatic protons resonate at δ 7.1–7.4 ppm. MS (ESI) typically shows [M+H]+ ions, with fragmentation patterns confirming structural integrity . Purity assessment via High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is advised .

Q. How can researchers safely synthesize this compound derivatives in a laboratory environment?

- Answer: A common method involves nucleophilic substitution reactions. For example, reacting this compound with 2,4-dichloropyrimidine in dimethylformamide (DMF) at 80–100°C in the presence of K₂CO₃ as a base yields pyrimidine derivatives. Optimize reaction time (6–12 hours) and stoichiometry (1:1.2 amine:halide) to minimize side products .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectral data when characterizing novel this compound derivatives?

- Answer: Discrepancies in NMR/MS data may arise from stereoisomerism or solvent effects. Strategies include:

- Repeating experiments under standardized conditions (e.g., deuterated solvents, calibrated instruments).

- Using 2D NMR (e.g., COSY, HSQC) to confirm connectivity.

- Cross-referencing with computational models (e.g., DFT-based chemical shift predictions) .

Q. How can researchers design experiments to investigate the pharmacological potential of this compound derivatives?

- Answer:

- In vitro assays: Use cell lines (e.g., CHO cells) for receptor binding studies (e.g., GPR88) via cAMP assays. Dose-response curves (0.1–100 µM) identify EC₅₀ values .

- Toxicology: Assess metabolic stability using liver microsomes and cytotoxicity via MTT assays .

- Ethical compliance: Follow ICH guidelines for preclinical studies, including protocol review by ethics committees and adherence to Good Laboratory Practices (GLP) .

Q. What advanced synthetic routes improve the yield of this compound-based heterocycles?

- Answer: Catalytic methods (e.g., Pd-catalyzed cross-coupling) enhance regioselectivity. For example, Suzuki-Miyaura coupling introduces aryl groups to the amine backbone with yields >85% under microwave irradiation (120°C, 30 min). Purification via flash chromatography (silica gel, hexane/EtOAc gradient) ensures high purity .

Q. How should researchers address discrepancies in bioactivity data across studies involving this compound analogs?

- Answer: Variability may stem from differences in assay conditions (e.g., cell passage number, serum concentration). Mitigation steps:

- Replicate experiments in triplicate with internal controls.

- Use standardized reference compounds (e.g., sodium 4-phenylbutyrate as a positive control in metabolic studies) .

- Perform meta-analyses to identify trends across published datasets .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.